molecular formula C12H10FNO2 B7890276 methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B7890276
M. Wt: 219.21 g/mol
InChI Key: FQSJPQVTTBZAEU-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 683212-50-2) is a fluorinated pyrrole derivative with the molecular formula C12H11FN2O2 and a molecular weight of 234.23 g/mol . This compound serves as a key chemical intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structure features both an ester group and an amino group on the pyrrole ring, making it a versatile precursor for further chemical modifications such as hydrolysis to carboxylic acids or reduction to hydroxymethyl groups . The primary research value of this compound lies in its role as a core building block for constructing pyrrole-2-carboxamide derivatives, a scaffold of significant interest in developing anti-tuberculosis agents . Structure-activity relationship (SAR) studies have demonstrated that attaching aryl groups like the 4-fluorophenyl moiety to the pyrrole ring, particularly when combined with electron-withdrawing substituents, greatly enhances anti-TB activity . Researchers utilize this compound to develop inhibitors targeting Mycobacterial membrane protein large 3 (MmpL3), a promising target for countering drug-resistant tuberculosis . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)11-6-9(7-14-11)8-2-4-10(13)5-3-8/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSJPQVTTBZAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate then undergoes cyclization in the presence of a base to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.

    Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Pyrrole-2,3-dicarboxylates.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that pyrrole derivatives exhibit promising antimicrobial properties. Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has been identified as a potential inhibitor of bacterial gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication. A study indicated that this compound demonstrated low nanomolar inhibition against these targets, suggesting its potential as a broad-spectrum antibacterial agent .

Anticancer Properties
Pyrrole derivatives have also been investigated for their anticancer activities. The incorporation of fluorine atoms in the structure can enhance the lipophilicity and biological activity of these compounds. This compound has shown efficacy in inhibiting cancer cell lines, making it a candidate for further development in cancer therapeutics .

Synthetic Applications

Regioselective Synthesis
The compound serves as a key intermediate in the synthesis of various trisubstituted pyrroles through regioselective reactions. A notable method involves a copper-catalyzed three-component reaction that yields this compound with high efficiency. This synthetic pathway is advantageous for creating complex pyrrole structures with diverse functional groups .

Material Science
In materials science, pyrrole derivatives are utilized for their electronic properties. This compound can be incorporated into polymers to enhance their conductivity and thermal stability. Research indicates that such modifications can lead to improved performance in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: 4-Aryl vs. 5-Aryl Pyrrole Carboxylates

A critical structural distinction lies in the position of the aryl substituent on the pyrrole ring. Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has a para-fluorophenyl group at the 4-position, whereas analogs like methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (2a) feature aryl groups at the 5-position (). This positional difference significantly impacts physical and electronic properties:

Compound Name Substituent Position Aryl Group Melting Point (°C) Yield (%) Key Spectral Data (HRMS) Reference
This compound (target) 4 4-Fluorophenyl N/A N/A N/A -
Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (2a) 5 4-Methylphenyl 168–170 93 [M+H]+ calcd: 216.1016; found: 216.1015
Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (2b) 5 4-Methoxyphenyl 151–152 87 [M+H]+ calcd: 232.0965; found: 232.0968
Methyl 5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate (2e) 5 4-Trifluoromethoxyphenyl 165–166 77 [M+H]+ calcd: 286.0685; found: 286.0687

Key Findings :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 2b) lower melting points compared to electron-withdrawing substituents (e.g., trifluoromethoxy in 2e) due to reduced crystal packing efficiency.
  • Synthetic Yields : 5-Aryl derivatives generally exhibit high yields (71–93%) via Suzuki coupling (), suggesting that 4-aryl analogs like the target compound may require optimized conditions for similar efficiency.

Derivatives with Additional Functional Groups

Amino-Substituted Analogs

Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 683212-50-2, ) introduces an amino group at the 3-position. However, the amino group may reduce thermal stability, as evidenced by its lower commercial availability and higher cost ($612/0.05g) compared to non-amino derivatives ().

SEM-Protected Derivatives

The SEM-protected analog (3e, ) serves as a synthetic intermediate. Its SEM group stabilizes the pyrrole nitrogen during coupling reactions, enabling high-purity isolation (mp: N/A; HRMS: [M+H]+ calcd: 400.0897; found: 400.0892).

Chiral and Complex Derivatives

Chiral analogs such as (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(3-fluorophenyl)methyl)-1H-pyrrole-2-carboxylate (3a–3o, ) feature additional isoxazolyl and aryl groups, conferring optical activity:

Compound (Example) Melting Point (°C) Optical Rotation [α]20D Key Structural Features Reference
3j 226–228 −60.0° 2-Chlorophenyl, phenyl substituents
3k 112–114 −65.8° 2-Chlorophenyl, 3-fluorophenyl
3n 74–76 −45.5° Ethylamino, 3-fluorophenyl

Key Findings :

  • Melting Points : Bulky substituents (e.g., 2-chlorophenyl in 3j) increase melting points due to enhanced van der Waals interactions.
  • Optical Activity : High enantiomeric excess (e.g., 3k: [α]20D = −65.8°) is achieved using chiral spirocyclic phosphoric acid catalysts ().

Ester Group Variations

Replacing the methyl ester with ethyl (e.g., Ethyl 4-formyl-1H-pyrrole-2-carboxylate, ) alters solubility and reactivity. Ethyl esters generally exhibit lower melting points and higher lipophilicity, impacting bioavailability in pharmaceutical applications.

Biological Activity

Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a methyl ester group at the 2-position and a para-fluorophenyl group at the 4-position. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the pyrrole structure exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrrole derivatives have shown significant efficacy against a range of bacterial strains.
  • Anticancer Potential : These compounds have demonstrated cytotoxic effects on various cancer cell lines.
  • Antiviral Properties : Some studies suggest potential activity against viral targets.

Antimicrobial Activity

A study focusing on pyrrole derivatives, including this compound, reported promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for several derivatives were evaluated against common pathogens.

Compound NameMIC (μg/mL)Target Pathogen
This compound< 16Staphylococcus aureus
Other Pyrrole Derivative3.12 - 12.5Escherichia coli

These results indicate that the compound exhibits potent activity against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxicity.

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF-7 (Breast Cancer)25Doxorubicin: 10
HeLa (Cervical Cancer)30Cisplatin: 15

The data suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Antiviral Activity

Research into the antiviral properties of pyrrole derivatives has identified several compounds that inhibit viral replication. This compound was tested for its ability to disrupt HIV replication, showing moderate inhibitory effects with percentage inhibition rates exceeding 50% in certain assays.

Compound Name% Inhibition at 50 µM
This compound55
Control Compound (e.g., AZT)>90

These findings highlight the potential of this compound in antiviral drug development .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:

  • Inhibition of Enzymatic Pathways : The compound may interfere with key enzymes involved in bacterial and viral replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate, and how do substituents influence reaction conditions?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl glyoxylate and ammonium acetate in ethanol under reflux can initiate pyrrole ring formation, with subsequent esterification and fluorophenyl group introduction via Suzuki-Miyaura coupling. Substituents like the 4-fluorophenyl group require precise stoichiometry and palladium catalysts (e.g., Pd(PPh₃)₄) to avoid side reactions. The electron-withdrawing fluorine atom stabilizes intermediates but may slow coupling kinetics, necessitating elevated temperatures (80–100°C) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ ~165 ppm). The 4-fluorophenyl group shows splitting patterns due to coupling with fluorine (³J ~8 Hz). 2D NMR (COSY, HSQC) clarifies connectivity in crowded regions .
  • IR : Focus on ester C=O (~1720 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) stretches. Fluorophenyl C-F vibrations appear at ~1220 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates polar byproducts. Recrystallization in ethanol/water (7:3) yields high-purity crystals. The fluorophenyl group increases hydrophobicity, requiring solvent polarity adjustments compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can discrepancies between experimental (X-ray) and computational (DFT) structural data be resolved?

  • Methodological Answer : Cross-validate using Hirshfeld surface analysis (from X-ray data) to map intermolecular interactions (e.g., C–H···O, π-π stacking). Adjust DFT parameters (e.g., B3LYP/6-311++G**) to account for crystal packing effects. For example, deviations in dihedral angles >5° may require dispersion corrections .

Q. What strategies address conflicting bioactivity results in structural analogs?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with varying substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl). Use in vitro assays (e.g., cytotoxicity via MTT) to correlate electronic effects (Hammett σ values) with activity. Conflicting data may arise from solubility differences; address via logP calculations and co-solvent optimization .

Q. How does the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions. In Pd-catalyzed couplings, use ligands (e.g., SPhos) that stabilize oxidative addition intermediates. Monitor reaction progress via LC-MS to detect dehalogenation byproducts .

Q. What computational methods predict the compound’s tautomeric stability in solution?

  • Methodological Answer : Perform DFT calculations (e.g., at the M06-2X/cc-pVTZ level) to compare tautomer energies (1H-pyrrole vs. 3H-pyrrole). Solvent effects (PCM model for DMSO) refine predictions. Validate with variable-temperature NMR to observe proton exchange dynamics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or solvent impurities. Use DSC to identify polymorphs (melting point variations >2°C indicate distinct forms). Quantify solubility via UV-Vis (λ_max ~260 nm) in standardized buffers (e.g., PBS pH 7.4) .

Q. Why do cytotoxicity assays show variability against solid tumor models?

  • Methodological Answer : Tumor cell line heterogeneity (e.g., A549 vs. MCF-7) and assay conditions (e.g., serum concentration) impact results. Normalize data using reference compounds (e.g., doxorubicin) and repeat assays with triplicate technical replicates. Confounding factors like efflux pump activity (P-gp) require inhibition controls .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyTautomer confirmation, packing analysisR-factor <0.05, θ range 2–30°
DFT CalculationsTautomeric energy predictionB3LYP/6-311++G**, SMD solvent model
Hirshfeld AnalysisIntermolecular interaction mappingCrystalExplorer software, dnorm

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